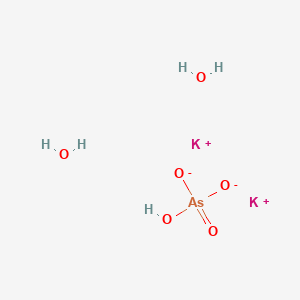
Potassium hydrogenarsenate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogenarsenate dihydrate, with the chemical formula K₂HAsO₄·2H₂O, is a compound that belongs to the family of arsenates. It is known for its piezoelectric and ferroelectric properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hydrogenarsenate dihydrate can be synthesized through the reaction of potassium hydroxide (KOH) with arsenic acid (H₃AsO₄). The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as: [ \text{KOH} + \text{H}_3\text{AsO}_4 \rightarrow \text{K}_2\text{HAsO}_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and concentration to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenate ion (AsO₄³⁻) is oxidized to higher oxidation states.
Reduction: It can also be reduced to form arsenite (AsO₃³⁻) under specific conditions.
Substitution: The compound can participate in substitution reactions where the hydrogen or potassium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), zinc (Zn) in acidic medium
Substitution Reagents: Various metal salts in aqueous solutions
Major Products Formed:
Oxidation: Higher oxidation state arsenates
Reduction: Arsenites
Substitution: Corresponding metal arsenates
Scientific Research Applications
Potassium hydrogenarsenate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions.
Biology: Employed in studies related to enzyme inhibition and cellular processes involving arsenic compounds.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Utilized in the production of piezoelectric and ferroelectric materials for electronic devices
Mechanism of Action
The mechanism of action of potassium hydrogenarsenate dihydrate involves its interaction with biological molecules and cellular components. The arsenate ion can mimic phosphate ions, leading to the disruption of ATP synthesis and other phosphate-dependent processes. This can result in enzyme inhibition and cellular toxicity, which is being explored for therapeutic applications .
Comparison with Similar Compounds
Potassium dihydrogen phosphate (KH₂PO₄): Similar in structure and properties, but contains phosphate instead of arsenate.
Sodium hydrogenarsenate (Na₂HAsO₄): Similar arsenate compound with sodium instead of potassium.
Ammonium dihydrogen arsenate (NH₄H₂AsO₄): Contains ammonium instead of potassium.
Uniqueness: Potassium hydrogenarsenate dihydrate is unique due to its specific piezoelectric and ferroelectric properties, which make it highly suitable for use in low drive-power, wide-bandwidth modulators. Its ability to mimic phosphate ions also provides unique biological and medicinal applications .
Properties
IUPAC Name |
dipotassium;hydrogen arsorate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.2K.2H2O/c2-1(3,4)5;;;;/h(H3,2,3,4,5);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGXXZBWQAHKS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O[As](=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH5K2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583789 |
Source


|
| Record name | Potassium hydrogen arsorate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-48-2 |
Source


|
| Record name | Potassium hydrogen arsorate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














